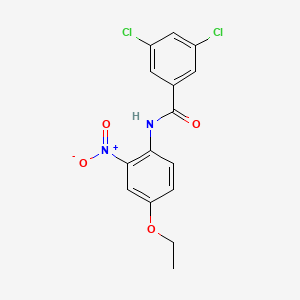

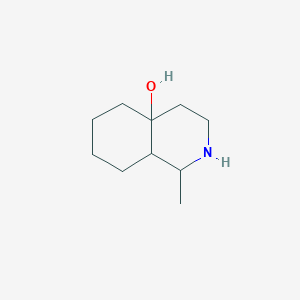

![molecular formula C20H21ClN2O5S B2366791 diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896680-00-5](/img/structure/B2366791.png)

diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Cancer Agents

The compound’s structural features position it as a potential anti-cancer agent. Let’s delve into its mechanisms of action and its impact on cancer cells. Several studies have investigated its efficacy against different cancer types, including breast cancer, and explored its potential as a targeted therapy for PI3K (phosphatidylinositol 3-kinase) inhibition .

PI3K Inhibition

PI3K is a lipid kinase crucial in signal transduction pathways related to cell survival, growth, and angiogenesis. Dysregulation of the PI3K pathway is implicated in various pathologies, including cancer. The compound’s inhibitory activity against PI3K isoforms (especially PI3Kβ and PI3Kc) suggests its potential as a therapeutic agent .

Molecular Docking Studies

Computational modeling and molecular docking studies have revealed that the compound binds to the active site of PI3K, similar to known inhibitors like PI-103. Understanding its binding mode aids in optimizing it as a new chemical entity for anticancer drug discovery .

Antibacterial Activity

While the primary focus has been on cancer research, there’s evidence suggesting that this compound may also exhibit antibacterial properties. Further investigations are needed to explore its effectiveness against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli .

Heterocyclic Chemistry

Given its heterocyclic structure, the compound contributes to the diverse field of heterocyclic chemistry. Researchers have synthesized analogues and evaluated their biological activities, including antibacterial effects. The electronic structure plays a crucial role in determining bioactivity .

Thienopyridine Derivatives

The compound belongs to the thienopyridine family, which has shown promise in various pharmacological contexts. Thienopyridines have been explored for their antiplatelet, antiallergic, antitumor, and anti-inflammatory properties. Investigating this compound’s derivatives may yield novel therapeutic agents .

Propiedades

IUPAC Name |

diethyl 2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c1-3-27-19(25)16-14-8-9-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZPLYNVBUXSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

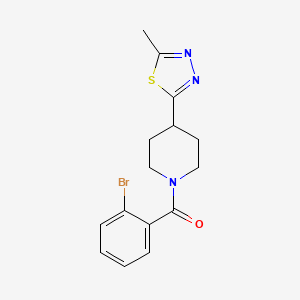

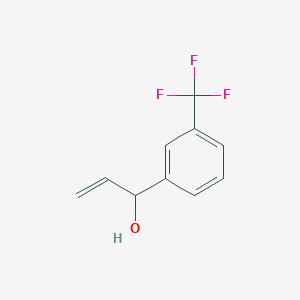

![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)

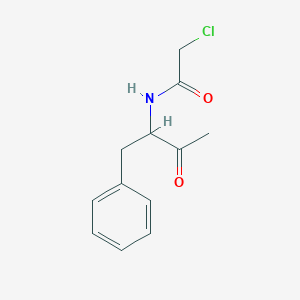

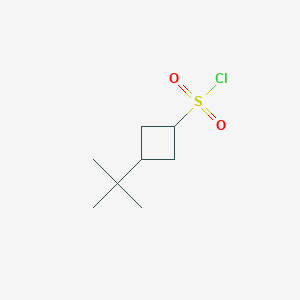

![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)

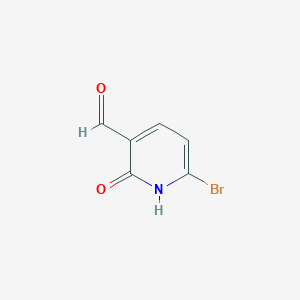

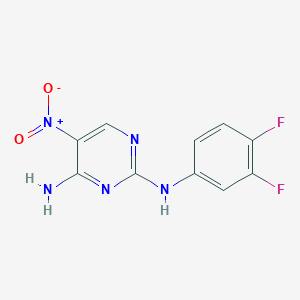

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)

![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)